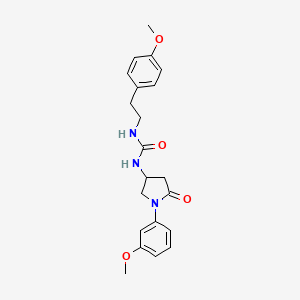

1-(4-Methoxyphenethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Description

Properties

IUPAC Name |

1-[2-(4-methoxyphenyl)ethyl]-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4/c1-27-18-8-6-15(7-9-18)10-11-22-21(26)23-16-12-20(25)24(14-16)17-4-3-5-19(13-17)28-2/h3-9,13,16H,10-12,14H2,1-2H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLHRDJHGOFNQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound can be represented by the following structural formula:

- IUPAC Name : 1-(4-Methoxyphenethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

- Molecular Formula : C20H24N2O4

- Molecular Weight : 356.42 g/mol

Research indicates that compounds with similar structures often exhibit various biological activities, including:

- Antineoplastic Properties : Compounds with urea moieties have been shown to exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of urea have been studied for their ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

- Neuroprotective Effects : Some studies suggest that compounds with methoxyphenyl groups can interact with neurotransmitter systems, potentially providing neuroprotective benefits. This is particularly relevant in conditions like neurodegeneration.

Efficacy in Preclinical Models

Several studies have evaluated the efficacy of related compounds in preclinical models:

Case Studies

- Anticancer Activity : A study focusing on a related compound demonstrated significant anticancer activity against various human cancer cell lines. The mechanism involved the activation of apoptotic pathways and inhibition of angiogenesis.

- Neuroprotective Studies : In a rodent model of Alzheimer’s disease, a compound structurally similar to this compound showed reduced amyloid plaque formation and improved behavioral outcomes.

- Inflammation Modulation : Another study indicated that derivatives could modulate inflammatory responses through the inhibition of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Comparison with Similar Compounds

Structural Comparison with Analogous Urea Derivatives

The compound’s structural uniqueness lies in its substitution pattern and heterocyclic core. Below is a comparative analysis with structurally related urea derivatives:

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural similarity to ; †Molecular weight approximated from analogs.

Key Structural and Functional Insights

Substituent Effects: Methoxy Groups: The target compound’s 4- and 3-methoxy substituents contribute to lipophilicity and may enhance membrane permeability. However, excessive lipophilicity (e.g., trifluoromethoxy in ) can reduce aqueous solubility.

Electronic Properties :

- Electron-donating methoxy groups (target compound) vs. electron-withdrawing groups (e.g., CF₃O in ) modulate electronic density on the aromatic rings, affecting receptor binding kinetics.

Biological Relevance :

- Urea derivatives with halogenated or trifluoromethyl groups (e.g., SB705498 ) often exhibit enhanced target affinity due to hydrophobic and electrostatic interactions. The target compound’s lack of halogens may limit potency but reduce off-target toxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 1-(4-Methoxyphenethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea?

- Methodological Answer : Synthesis typically involves multi-step organic reactions:

- Pyrrolidinone Ring Formation : Cyclization of γ-lactam precursors under acidic/basic conditions (e.g., using p-toluenesulfonic acid or KOH) .

- Functionalization : Introduce methoxyphenethyl and methoxyphenyl groups via nucleophilic substitution (e.g., using 4-methoxyphenethyl bromide) or coupling reactions (e.g., with methoxyphenyl isocyanate) .

- Urea Formation : React intermediates with isocyanates or carbodiimides under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .

- Key Optimization : Use flow chemistry for scalability and purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy peaks at ~3.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₂₃H₂₈N₃O₄: 418.48 g/mol) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity .

Q. What are the primary chemical reactions this compound undergoes?

- Methodological Answer :

- Oxidation : Pyrrolidinone ring carbonyl groups react with KMnO₄/H₂O₂, forming hydroxyl derivatives .

- Hydrolysis : Urea moiety cleaves under acidic conditions (e.g., HCl, reflux) to yield amines .

- Substitution : Methoxy groups replaced via SNAr (nucleophilic aromatic substitution) with stronger nucleophiles (e.g., NaN₃ in DMSO) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing derivatives of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (Density Functional Theory) to predict transition states and reaction pathways (e.g., Gaussian 16 software) .

- Reaction Path Screening : Machine learning (e.g., ICReDD’s algorithms) to identify optimal solvents/catalysts (e.g., THF vs. DMF efficiency comparisons) .

- Case Study : Simulations revealed LiAlH₄ reduction of pyrrolidinone carbonyl groups requires strict moisture control (<50 ppm H₂O) .

Q. How to resolve contradictory data on the compound’s biological activity across studies?

- Methodological Answer :

- Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor binding) and controls (e.g., IC₅₀ values for reference inhibitors) .

- SAR Analysis : Compare with analogs (e.g., fluorobenzyl vs. chlorobenzyl derivatives) to isolate structural determinants of activity .

- Meta-Analysis : Aggregate data from PubChem and peer-reviewed studies to identify outliers (e.g., inconsistent IC₅₀ values due to impurity batches) .

Q. What advanced techniques validate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- X-ray Crystallography : Resolve binding modes with target enzymes (e.g., CYP450 isoforms) .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (ΔG, Kd) .

- Kinetic Studies : Use stopped-flow spectroscopy to track reaction intermediates (e.g., transient enzyme-substrate complexes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.